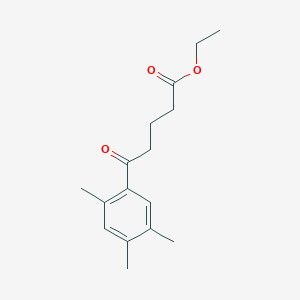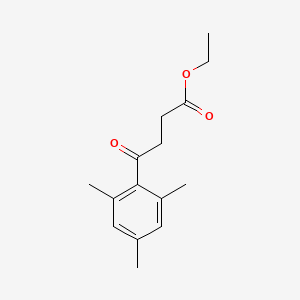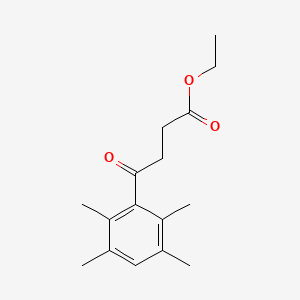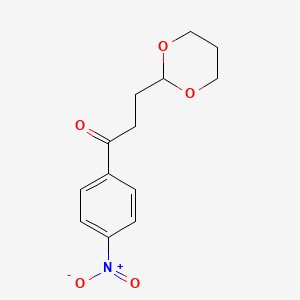
3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone: is an organic compound that features a 1,3-dioxane ring and a nitro group attached to a propiophenone backbone
Mechanism of Action
Target of Action
The primary targets of 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone are currently unknown. This compound is structurally similar to 1,3-dioxane derivatives
Mode of Action
Based on its structural similarity to other 1,3-dioxane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Result of Action
Similar compounds have been shown to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone typically involves the formation of the 1,3-dioxane ring through the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The nitro group is introduced via nitration of the aromatic ring. The reaction conditions often include:
Catalysts: Brönsted or Lewis acids such as toluenesulfonic acid or zirconium tetrachloride.
Solvents: Toluene or ethanol.
Temperature: Reflux conditions are commonly used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous removal of water using a Dean-Stark apparatus or molecular sieves can be employed to drive the acetalization reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as nickel or rhodium, or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, OsO4 in organic solvents.
Reduction: H2/Ni, H2/Rh, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, RMgX in ether.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions at the dioxane ring or the nitro group.
Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a building block for the synthesis of pharmaceuticals. Its nitro group can be reduced to an amine, which is a common functional group in many drugs.
Industry: In the industrial sector, 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone can be used in the production of polymers and other materials. Its stability and reactivity make it a valuable component in various chemical processes .
Comparison with Similar Compounds
1,3-Dioxane derivatives: These compounds share the dioxane ring structure and exhibit similar chemical reactivity.
Nitropropiophenone derivatives: Compounds with a nitro group on the aromatic ring and a propiophenone backbone.
Uniqueness: 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone is unique due to the combination of the dioxane ring and the nitro group, which provides a distinct set of chemical properties and reactivity. This combination allows for selective reactions and applications that are not possible with other similar compounds .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(6-7-13-18-8-1-9-19-13)10-2-4-11(5-3-10)14(16)17/h2-5,13H,1,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXYMCQTJRUEAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645935 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-24-8 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
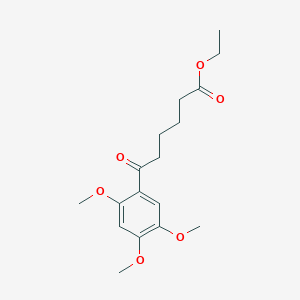
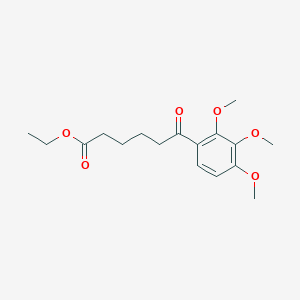

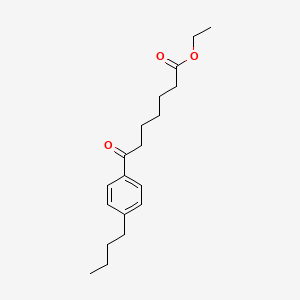
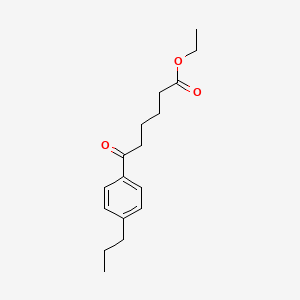
![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)
![Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-4-oxobutanoate](/img/structure/B1326087.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-yl)-5-oxopentanoate](/img/structure/B1326088.png)
![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)
